molecular formula C24H22N4O4 B2890036 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethylbenzyl)acetamide CAS No. 1260948-52-4

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethylbenzyl)acetamide

Cat. No.: B2890036
CAS No.: 1260948-52-4
M. Wt: 430.464
InChI Key: ZKRDCDDSBQYHSF-UHFFFAOYSA-N
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Description

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethylbenzyl)acetamide is a useful research compound. Its molecular formula is C24H22N4O4 and its molecular weight is 430.464. The purity is usually 95%.
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Biological Activity

The compound 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethylbenzyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features several notable functional groups:

  • Benzodioxole : Known for its diverse biological activities.
  • Oxadiazole : Often associated with antimicrobial and anticancer properties.
  • Pyrrole : A five-membered aromatic ring contributing to the compound's stability and reactivity.

Antimicrobial Activity

Research indicates that derivatives of benzodioxole and oxadiazole exhibit varying degrees of antimicrobial activity. In a study involving similar compounds, it was found that certain derivatives demonstrated selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans .

CompoundActivityMinimal Inhibitory Concentration (MIC)
Compound AAntibacterial32 µg/mL (against B. subtilis)
Compound BAntifungal16 µg/mL (against C. albicans)

Anticancer Activity

The cytotoxic effects of compounds related to this structure have been studied extensively. For instance, derivatives have shown selective toxicity towards various cancer cell lines while sparing normal cells in some cases. The structure–activity relationship (SAR) has been established to optimize these compounds for better efficacy.

A significant finding from a related study indicated that certain benzodioxole derivatives exhibited cytotoxic effects on breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating effective concentrations for inhibiting cell growth .

Cell LineIC50 Value (µM)Reference
MCF-715
A54920
HepG225

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : Compounds may inhibit specific enzymes involved in cell proliferation or survival.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways critical for cancer progression or microbial resistance.

Case Studies

  • Study on Antimicrobial Properties :
    A recent study screened various derivatives against standard bacterial strains. The results highlighted that compounds with electron-donating groups showed enhanced antibacterial activity compared to those with electron-withdrawing groups .
  • Anticancer Screening :
    In a comprehensive study involving multiple cancer cell lines, the compound displayed significant cytotoxicity against several types of cancer cells, suggesting potential as an anticancer agent. The study emphasized the importance of functional group positioning in enhancing biological activity .

Properties

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(4-ethylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-2-16-5-7-17(8-6-16)13-25-22(29)14-28-11-3-4-19(28)24-26-23(27-32-24)18-9-10-20-21(12-18)31-15-30-20/h3-12H,2,13-15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRDCDDSBQYHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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